molecular formula C10H10Cl2OS B14034884 1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14034884
M. Wt: 249.16 g/mol
InChI Key: MESVZVXUINBFGT-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2OS and a molecular weight of 249.16 g/mol . This compound is characterized by the presence of a chloro group, a methylthio group, and a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one typically involves the chlorination of 1-(3-chloro-5-(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using appropriate chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and methylthio groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one is unique due to the presence of both chloro and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and various research applications .

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-(3-chloro-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,1-2H3

InChI Key

MESVZVXUINBFGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)Cl)SC)Cl

Origin of Product

United States

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